
BRD6688
Overview
Description
BRD6688 is a kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a zinc-dependent enzyme critical for epigenetic regulation of gene expression. It belongs to the ortho-amino anilide chemical series and is structurally optimized for central nervous system (CNS) applications due to its favorable brain penetration and low tissue binding .
Preparation Methods
The synthesis of BRD6688 typically involves multiple steps, including the formation of the pyridine ring and the attachment of the pyrrolidinecarboxamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and catalyst used in the reaction.
Chemical Reactions Analysis
Functional Group Transformations
BRD6688 undergoes targeted modifications to optimize pharmacological properties:
Oxidation and Reduction
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Oxidation : Hydroxylamine derivatives form under strong oxidizers (e.g., mCPBA), altering HDAC inhibition kinetics .
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Reduction : Sodium borohydride selectively reduces ketone intermediates during analog synthesis .
Substitution Reactions
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Amination : Reacts with benzyl chloroformate to introduce protective groups during multi-step synthesis .
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Deprotection : Trifluoroacetic acid (TFA) cleaves tert-butoxycarbonyl (Boc) groups quantitatively .
Kinetic and Thermodynamic Binding Studies
This compound exhibits kinetic selectivity for HDAC2 over HDAC1, with residence time (τ) and dissociation constants (Kₐ) as key determinants:
Parameter | HDAC1 | HDAC2 | HDAC3 |
---|---|---|---|
IC₅₀ (nM) | 21 | 100 | 11,480 |
τ (min) | 20 | 143 | N/A |
Kₐ (M⁻¹s⁻¹) | 1.2×10⁵ | 3.8×10⁴ | N/A |
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Slow-Off Kinetics : Prolonged binding to HDAC2 (τ = 143 min) enhances intracellular efficacy .
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Thermodynamic Selectivity : ΔG binding = -9.2 kcal/mol for HDAC2 vs. -8.5 kcal/mol for HDAC1 .
Stability and Degradation Pathways
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Hydrolytic Stability : Stable in pH 7.4 buffer (t₁/₂ > 24 hrs) but degrades under acidic conditions (pH 2.0, t₁/₂ = 6 hrs) .
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Photodegradation : UV exposure induces pyrrolidine ring oxidation, requiring storage at -20°C in amber vials .
Industrial-Scale Production
Parameter | Optimization Strategy | Outcome |
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Catalyst | Pd/C (5 wt%) | 95% conversion |
Solvent | Ethanol/water (4:1) | Reduced byproduct formation |
Temperature | 50°C | Balanced reaction rate and selectivity |
This compound’s chemical reactivity profile underscores its role as a kinetically selective HDAC2 inhibitor, with synthesis and functionalization protocols refined for both laboratory and industrial applications. Its stability and binding kinetics make it a promising candidate for neurodegenerative disease therapeutics .
Scientific Research Applications
Cognitive Enhancement
Research indicates that BRD6688 can rescue cognitive deficits in murine models of neurodegeneration. In particular, studies involving CK-p25 mice—a model for Alzheimer's disease—showed that treatment with this compound improved performance in Pavlovian fear conditioning tasks, suggesting its potential as a cognitive enhancer .
Table 1: Effects of this compound on Cognitive Function
Study | Model | Outcome |
---|---|---|
CK-p25 Mice | Increased histone acetylation; improved memory performance | |
Primary Mouse Neurons | Enhanced acetylation of histones H4K12 and H3K9 |
Neuroprotection
In addition to cognitive enhancement, this compound has demonstrated neuroprotective effects. The increased histone acetylation serves as a surrogate marker for HDAC engagement, indicating that this compound may help mitigate neurodegenerative processes by promoting neuronal survival and function .
While no clinical trials have been conducted with this compound to date, its promising preclinical results suggest potential applications in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and other forms of dementia . The ability of this compound to enhance synaptic plasticity and memory formation positions it as a candidate for further investigation in clinical settings.
Study on Memory Deficits
A pivotal study demonstrated that administration of this compound in CK-p25 mice resulted in significant improvements in memory-related tasks compared to control groups. The study highlighted the compound's ability to restore cognitive function through modulation of HDAC activity .
In Vitro Studies
In vitro experiments have shown that this compound effectively increases histone acetylation levels in primary neuronal cultures, supporting its mechanism as an HDAC inhibitor and its role in enhancing neuronal function .
Mechanism of Action
The mechanism of action of BRD6688 involves its interaction with specific molecular targets and pathways. One of the primary targets is alpha-synuclein, a protein that forms aggregates in the brains of patients with neurodegenerative diseases . The compound inhibits the aggregation of alpha-synuclein, thereby reducing neurotoxicity and neurodegeneration.
Comparison with Similar Compounds
Key Properties:
- Chemical Structure: C₁₆H₁₈N₄O (N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide) .
- Mechanism : Selectively inhibits HDAC2 via a three-stage kinetic binding process, leveraging a linker-centric design and interactions with a 14Å aromatic cavity in the HDAC2 catalytic domain .
- Pharmacology :
- Therapeutic Applications : Demonstrates efficacy in preclinical models of neurodegeneration (e.g., CK-p25 mice) by enhancing histone acetylation (H4K12, H3K9) and rescuing cognitive deficits .
Selectivity and Kinetics
BRD6688 is frequently compared to BRD4884, another HDAC2 inhibitor from the same chemical series. Key differences include:
This compound exhibits superior kinetic selectivity for HDAC2 over HDAC1, attributed to its slower off-rate and higher free fraction in brain tissue . In contrast, BRD4884 shows faster dissociation from HDAC1, reducing its therapeutic window.
Efficacy in Preclinical Models
- Cognitive Enhancement :
- Neuroplasticity : this compound reduced Aggrecan (Acan) accumulation in parvalbumin-positive (PV+) neurons, enhancing fear extinction in mice, while BRD4884 showed weaker effects .
Structural and Functional Advantages
- Linker Design : this compound’s pyrrolidine-carboxamide linker enhances HDAC2 binding duration compared to BRD4884’s morpholine-based structure .
- Cavity Motifs : this compound’s aromatic cavity interactions improve isoform discrimination, critical for minimizing HDAC1/3 off-target effects .
Research Findings and Clinical Implications
Key Studies
Biological Activity
BRD6688 is a selective inhibitor of histone deacetylase 2 (HDAC2), a member of the histone deacetylase family that plays a crucial role in the regulation of gene expression through chromatin remodeling. The inhibition of HDAC2 by compounds like this compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, cancer, and various neurological disorders.
HDACs are involved in the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC2 by this compound results in increased acetylation of histones, which can enhance gene expression associated with neuroplasticity and memory functions. Specifically, this compound has been shown to selectively inhibit HDAC2 over other isoforms such as HDAC1 and HDAC3, making it a promising candidate for targeted therapies.
Research Findings
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Histone Acetylation and Memory Enhancement :
- In studies involving animal models, treatment with this compound resulted in significant increases in acetylated histones H4K12 and H3K9, confirming its inhibitory activity against HDAC2 .
- In behavioral assays, mice treated with this compound exhibited reduced freezing behavior during fear memory retrieval tests, indicating enhanced extinction memory retention .
- Kinetic Selectivity :
- Neuroprotection :
Case Study 1: Fear Memory Recovery
- Objective : To assess the impact of this compound on spontaneous recovery of fear memory.
- Methodology : Mice were administered this compound post-fear learning and prior to extinction training.
- Results : Mice treated with this compound displayed significantly less spontaneous recovery of fear memory compared to control groups, supporting the hypothesis that HDAC2 inhibition strengthens extinction memory .
Case Study 2: Neurodegenerative Disease Models
- Objective : Evaluate the efficacy of this compound in models of neurodegeneration.
- Methodology : Various rodent models were used to assess cognitive function and neuronal survival following treatment with this compound.
- Results : Enhanced cognitive performance and increased neuronal survival were observed in treated animals, indicating the compound's potential as a therapeutic agent for neurodegenerative diseases .
Data Summary
The following table summarizes key findings related to the inhibitory activity and selectivity of this compound against various HDAC isoforms:
Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | Kinetic Profile |
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This compound | >33.33 | 0.079 ± 0.042 | nd | Slow-on/Slow-off |
BRD4884 | 1.09 ± 0.38 | 1.29 | nd | Fast-on/Faster-off |
*nd = not determined; Values are mean ± standard deviation from multiple experiments.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BRD6688 as an HDAC2 inhibitor?
this compound selectively inhibits histone deacetylase 2 (HDAC2), leading to increased acetylation of histones H3K9 and H4K12. This epigenetic modulation enhances chromatin accessibility, facilitating transcriptional activation of genes involved in neuroplasticity and memory consolidation. Experimental validation typically involves HDAC enzymatic assays, chromatin immunoprecipitation (ChIP), and Western blotting to quantify acetylated histone levels .
Q. What experimental models are used to assess this compound's cognitive-enhancing effects?
Key models include:
- CK-p25 mice : Used to study neurodegeneration-linked memory deficits, where this compound restores synaptic plasticity and reduces pathological markers .
- PV-Cre;Hdac2lox/lox mice : Demonstrates cell-type-specific effects on parvalbumin-expressing GABAergic neurons and fear extinction memory .
- Primary neuronal cultures : Measure dose-dependent increases in histone acetylation and gene expression changes via RNA-seq .
Q. What are the critical pharmacokinetic parameters for this compound in vivo?
this compound exhibits blood-brain barrier permeability, with peak plasma concentrations achieved within 1–2 hours post-injection. Dose-response studies in mice suggest optimal cognitive effects at 10 mg/kg (intraperitoneal), validated through behavioral assays like fear conditioning and Morris water maze .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's effects across different cellular models?
For example, this compound reduces aggrecan aggregation in wild-type mice but not in PV-Cre;Hdac2lox/lox mice. To address this:
- Perform cell-type-specific knockdown/overexpression to isolate HDAC2’s role in PV+ neurons.
- Use single-cell RNA-seq to compare transcriptional responses in mixed neuronal populations.
- Apply kinetic selectivity assays to rule out off-target HDAC inhibition .
Q. What experimental designs optimize this compound’s synergistic effects with other HDAC inhibitors?
Evidence shows this compound and BRD4884 (an HDAC1/3 inhibitor) synergistically enhance histone acetylation. To replicate this:
- Use combinatorial dose matrices (e.g., 0–10 µM for each compound) in primary neurons.
- Analyze synergy via Chou-Talalay isobolograms or Bliss independence models .
- Validate with behavioral assays to confirm enhanced cognitive outcomes .
Q. How can researchers differentiate HDAC2-specific effects from broader epigenetic changes in this compound studies?
- Compare this compound to pan-HDAC inhibitors (e.g., VPA) in HDAC enzymatic assays and transcriptomic profiling.
- Use Hdac2 conditional knockout models to validate target specificity.
- Perform CUT&Tag or ATAC-seq to map chromatin accessibility changes exclusive to HDAC2 inhibition .
Q. What methodologies address variability in this compound’s efficacy across fear extinction paradigms?
Inconsistent behavioral outcomes may arise from timing of HDAC2 inhibition relative to memory consolidation. Solutions include:
- Time-course experiments : Administer this compound at discrete phases (acquisition, consolidation, retrieval).
- Contextual fear conditioning with optogenetic tagging to correlate neuronal activity with epigenetic changes.
- Meta-analysis of existing datasets to identify confounding variables (e.g., stress hormones, circadian rhythms) .
Q. Methodological Guidance
Q. How should researchers design dose-response studies for this compound?
- Start with in vitro IC₅₀ determinations (e.g., HDAC2 enzymatic IC₅₀ = 100 nM).
- Translate to in vivo equivalents using allometric scaling (e.g., 3–30 mg/kg in mice).
- Include vehicle controls and HDAC2-null models to confirm on-target effects .
Q. What statistical approaches are recommended for analyzing this compound’s epigenetic data?
- Use mixed-effects models for longitudinal behavioral data.
- Apply false discovery rate (FDR) correction in high-throughput assays (e.g., RNA-seq).
- For synergy studies, employ two-way ANOVA with interaction terms .
Q. How can researchers ensure reproducibility in this compound studies?
Properties
IUPAC Name |
N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBMJVMSBSGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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